molecular formula C18H12F3NO3S2 B2868863 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1796970-57-4

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2868863
CAS No.: 1796970-57-4
M. Wt: 411.41
InChI Key: XPBVMXWFWKQFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1796970-57-4) is a synthetic organic compound with a molecular formula of C18H12F3NO3S2 and a molecular weight of 411.42 g/mol . This reagent features a distinct molecular architecture comprising a bithiophene core, where one thiophene ring is functionalized with a carbonyl group and the other is linked via a methylene bridge to a benzamide group. A key structural element is the trifluoromethoxy (OCF3) group attached to the phenyl ring, a moiety recognized in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability . The compound's core structure, the thiophene ring , is a privileged scaffold in drug discovery, known for its diverse biological activities . Thiophene-based molecules are frequently investigated as potential inhibitors of key enzymatic pathways involved in inflammation and cancer . Specifically, derivatives with similar carbonyl and amide functional groups have been studied for their activity against targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) , which are critical enzymes in the arachidonic acid inflammatory cascade . Furthermore, structural analogs featuring a benzylideneamino-thiophene carboxylate framework have demonstrated significant anticancer activity against human lung carcinoma cell lines (A-549) in vitro, suggesting the potential of this chemical class in oncology research . The presence of the electron-withdrawing trifluoromethoxy group on the benzamide portion may further influence the compound's electronic profile and its interaction with biological targets . This product is intended for research purposes as a chemical building block or a potential pharmacophore for the synthesis and evaluation of novel bioactive molecules. It is suited for investigations in medicinal chemistry, including structure-activity relationship (SAR) studies, as well as in biochemical screening assays. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBVMXWFWKQFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Derivative: The initial step involves the preparation of 5-(thiophene-3-carbonyl)thiophen-2-ylmethanamine. This can be achieved through the acylation of thiophene derivatives using reagents like acyl chlorides or anhydrides under Friedel-Crafts conditions.

    Coupling Reaction: The thiophene derivative is then coupled with 4-(trifluoromethoxy)benzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, solvent, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Acylation and Amidation Reactions

The benzamide core and thiophene-carbonyl groups enable nucleophilic substitution and acylation. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Amide bond formation SOCl₂, DMF (catalyst), 85°C, 18 hrsConversion of carboxylic acid to acyl chloride intermediates for coupling with amines
Nucleophilic substitution Hydrazine hydrate, ethanol, microwave irradiationReduction of nitro groups or formation of hydrazide derivatives

For example, thiophene-linked acyl chlorides react with amines (e.g., 2-(thiophen-2-yl)ethan-1-amine) to form amide bonds under mild conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene rings undergo EAS at the α-positions due to sulfur’s electron-donating effects:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted thiophene derivatives (e.g., 5-nitrothiophene)
Sulfonation SO₃/H₂SO₄, 50°CThiophene-sulfonic acid derivatives

The trifluoromethoxy group (-OCF₃) deactivates the benzamide ring, directing substituents to the thiophene moieties.

Oxidation and Reduction

The hydroxy(thiophen-2-yl)methyl group and carbonyl functionalities are redox-active:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation H₂O₂, FeCl₃ catalyst, RTHydroxy group → ketone or carboxylic acid
Reduction NaBH₄, MeOH; or H₂/Pd-CCarbonyl → alcohol; nitro → amine

For instance, NaBH₄ selectively reduces the thiophene-linked carbonyl to a secondary alcohol without affecting the benzamide.

Cyclization and Ring-Opening

The compound participates in cycloadditions and heterocycle formation:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Microwave-assisted cyclization Hydrazine hydrate, ethanol, 100°CPyrazole or pyrazoline derivatives (e.g., antituberculosis agents)
Thiophene ring-opening Ozone, followed by reductive workupDicarbonyl compounds or thiol intermediates

Hydrolysis and Solvolysis

The trifluoromethoxy group and amide bond are susceptible to hydrolysis:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic hydrolysis HCl (6M), refluxCleavage of amide bond → carboxylic acid + amine
Basic hydrolysis NaOH (10%), 80°CDegradation of trifluoromethoxy group → phenolic byproducts

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEBiaryl derivatives for drug discovery
Heck reaction Pd(OAc)₂, aryl halides, NEt₃Alkenyl-thiophene hybrids

Mechanistic Insights

  • Thiophene reactivity : The α-positions of thiophene rings undergo electrophilic substitution due to sulfur’s electron-donating resonance effects .

  • Trifluoromethoxy group : The -OCF₃ group withdraws electrons via inductive effects, polarizing the benzamide ring and enhancing hydrolysis susceptibility.

  • Amide bond stability : Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the structure but allows cleavage under strong acidic/basic conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties due to the presence of thiophene and trifluoromethoxy groups.

Mechanism of Action

The mechanism by which N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The thiophene rings and trifluoromethoxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related benzamide and heterocyclic derivatives from the evidence:

Compound Key Substituents Melting Point (°C) Notable Spectral Data Biological Relevance
Target Compound: N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide -OCF₃, thiophene-2-ylmethyl, thiophene-3-carbonyl Not reported Expected IR: C=O (1660–1680 cm⁻¹), C-S (1240–1250 cm⁻¹) Potential kinase or enzyme inhibition
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) -CF₃, triazine, sulfamoyl 277–279 IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹); NMR: aromatic proton shifts (δ 7.2–8.1) Anticandidal or antimicrobial activity
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide -NO₂, -CF₃, thiazole Not reported ¹H NMR: δ 8.2 (s, 1H, thiazole), δ 7.8 (d, 1H, thiophene); LCMS: m/z 436 [M+H]⁺ Narrow-spectrum antibacterial activity
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Morpholine, pyridine, thiazole Not reported ¹H NMR: δ 8.6 (s, 1H, pyridine), δ 7.4 (d, 2H, benzamide); HRMS: m/z 422.16 [M+H]⁺ Kinase inhibition or antiproliferative effects
Key Observations:
  • Trifluoromethyl/Trifluoromethoxy Groups : Both the target compound and compound 52 utilize -CF₃/-OCF₃ groups for enhanced metabolic stability and membrane permeability.
  • Thiophene vs. Thiazole Scaffolds : The target compound’s thiophene rings contrast with thiazole-based analogs (e.g., compound 4a ), which may alter target selectivity due to differences in electronic properties.
  • Synthetic Complexity: Compound 52 requires 33-hour reaction times and ethanol reflux for purification, suggesting the target compound’s synthesis may similarly demand prolonged steps.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s thiophene-3-carbonyl group is expected to show a C=O stretch at ~1680 cm⁻¹, similar to hydrazinecarbothioamides (1663–1682 cm⁻¹) .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in triazole derivatives .
  • NMR Analysis :
    • The trifluoromethoxy group’s deshielding effect would likely produce distinct ¹⁹F NMR signals, comparable to -CF₃-substituted thiazoles in compound 52 .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates thiophene and trifluoromethoxy functionalities, suggests diverse applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C18_{18}H12_{12}F3_{3}N O3_{3}S2_{2}
Molecular Weight 411.4 g/mol
CAS Number 1796970-57-4

The presence of thiophene rings and a benzamide moiety contributes to its electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. This interaction may modulate their activity, leading to various therapeutic effects. Although detailed mechanisms are still under investigation, initial studies suggest that the compound may influence pathways related to cancer cell proliferation and apoptosis induction .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiophene derivatives, including this compound. In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives have shown enhanced cell growth inhibition and apoptosis induction in non-small cell lung cancer (NSCLC) models .

Antiviral Properties

The compound's structure suggests potential antiviral activity as well. Research into N-Heterocycles has indicated that certain thiophene derivatives can act as effective inhibitors against viral replication mechanisms. The specific interactions of this compound with viral targets remain an area for further exploration .

Case Studies and Experimental Findings

  • Cell Line Studies : In a study investigating the effects of thiophene-based compounds on NSCLC cells, it was found that certain derivatives exhibited IC50_{50} values in the low micromolar range, indicating significant potency against cancer cell proliferation .
  • Mechanistic Insights : Another study explored the binding affinity of similar compounds to c-MET and SMO receptors, revealing that modifications in the thiophene structure could enhance inhibitory activity against these targets, which are crucial in various cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.